(+)-Lariciresinol

Catalog No.
S532497
CAS No.
27003-73-2
M.F
C20H24O6
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Lariciresinol

CAS Number

27003-73-2

Product Name

(+)-Lariciresinol

IUPAC Name

4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m0/s1

InChI Key

MHXCIKYXNYCMHY-AUSJPIAWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

larici-resinol, lariciresinol, tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-((4-hydroxy-3-methoxyphenyl)methyl)-3-furanmethanol

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O

The exact mass of the compound Lariciresinol is 360.1573 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329247. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(+)-Lariciresinol is a naturally occurring furofuran lignan found in a variety of plants and food sources, including sesame seeds and certain vegetables. As a member of the phytoestrogen family, it serves as a metabolic precursor to the mammalian enterolignans, enterodiol and enterolactone, which are noted for their biological activities. The compound is recognized for its antioxidant, anti-inflammatory, and potential anticancer properties, making it a subject of interest in nutraceutical and biomedical research. Its specific stereochemistry, designated as (+), is a critical attribute that dictates its biological function and suitability as a chiral building block in chemical synthesis.

Substituting high-purity (+)-Lariciresinol with its enantiomer ((-)-Lariciresinol), a racemic mixture, or a crude plant extract is inadvisable for reproducible research and development. The biological activity of lignans is highly dependent on their stereochemistry; different stereoisomers exhibit significantly different effects. For instance, studies on plant growth inhibition show that specific stereoisomers of lariciresinol have potent activity while others have little to no effect. This stereospecificity is critical in applications ranging from cell-based assays to its use as a chiral precursor in asymmetric synthesis, where the presence of other isomers would lead to unpredictable outcomes or failed reactions. Therefore, procuring the enantiomerically pure (+)-form is essential for achieving defined, reproducible biological results and maintaining stereochemical integrity in synthetic pathways.

Demonstrated Stereospecific Activity Over Other Isomers

The biological activity of lariciresinol is strongly dictated by its stereochemistry. In a study comparing all eight stereoisomers, (-)-Lariciresinol and its 7S,8S,8′R stereoisomer demonstrated significant plant growth inhibition, reducing the root growth of Italian ryegrass to 51–55% relative to a negative control. In contrast, the other stereoisomers, which would include the (+)-Lariciresinol enantiomer, showed significantly less inhibitory effect. This highlights that biological systems can clearly differentiate between the enantiomers, making the choice of a specific, pure stereoisomer critical for targeted biological studies.

Evidence DimensionInhibition of Italian ryegrass root growth
Target Compound DataLow inhibitory activity (inferred from data on other isomers)
Comparator Or Baseline(-)-Lariciresinol and its 7S,8S,8′R stereoisomer: Reduced root growth to 51-55% of control.
Quantified DifferenceA significant difference in bioactivity exists between stereoisomers, with the (-) form being highly active while others are not.
ConditionsIn vitro plant growth assay on Italian ryegrass.

This evidence confirms that biological effects are stereospecific; using a racemic mixture or the incorrect enantiomer will yield weak or irrelevant results.

Superior Induction of Apoptosis in Cancer Cells Compared to Pinoresinol

In a comparative study on a breast cancer cell line (SkBr3), lariciresinol demonstrated a greater capacity to induce apoptosis compared to the related lignan pinoresinol. After 48 hours of treatment, lariciresinol increased apoptosis in SkBr3 cells by 12.7-fold, whereas pinoresinol induced an 11-fold increase. More notably, in normal fibroblast cells, lariciresinol induced a 20.2-fold increase in apoptosis compared to only a 10.5-fold increase with pinoresinol, though both were less cytotoxic to healthy cells than the benchmark podophyllotoxin.

Evidence DimensionFold increase in apoptosis vs. control
Target Compound Data12.7-fold increase in SkBr3 cancer cells; 20.2-fold increase in normal fibroblast cells (after 48h).
Comparator Or BaselinePinoresinol: 11-fold increase in SkBr3 cells; 10.5-fold increase in normal fibroblast cells (after 48h).
Quantified DifferenceLariciresinol induced a 1.15x greater apoptotic response in cancer cells and a 1.92x greater response in fibroblasts compared to pinoresinol.
ConditionsIn vitro cell viability and apoptosis assays on SkBr3 (breast cancer), HEK-293, and fibroblast cell lines at 500 μM (Lariciresinol) and 575 μM (Pinoresinol).

For researchers investigating apoptosis-inducing agents, lariciresinol provides a quantitatively stronger effect than pinoresinol, a common in-class substitute.

Enzymatically Defined Role as a Chiral Precursor

The value of (+)-Lariciresinol as a specific chiral precursor is confirmed by enzymatic studies. Pinoresinol/lariciresinol reductases (PLRs), key enzymes in lignan biosynthesis, exhibit high enantiospecificity. For example, the PLR from Forsythia intermedia (PLR_Fi1) and Linum album (PLR-La1) exclusively convert (+)-pinoresinol, via (+)-lariciresinol, into (-)-secoisolariciresinol. These enzymes are unable to reduce the corresponding (-) antipodes. This strict substrate specificity underscores that synthetic and biosynthetic pathways requiring these enzymes necessitate the enantiomerically pure (+)-Lariciresinol as an intermediate or starting material.

Evidence DimensionEnzymatic Substrate Specificity
Target Compound DataServes as the specific intermediate for PLRs that produce (-)-secoisolariciresinol.
Comparator Or Baseline(-)-Lariciresinol: Not a substrate for this class of enantiospecific PLR enzymes.
Quantified DifferenceQualitative but absolute: The enzyme shows exclusive specificity for the (+) enantiomeric pathway.
ConditionsIn vitro enzymatic conversion assays with purified pinoresinol/lariciresinol reductases (PLRs).

This confirms the non-interchangeability of enantiomers in a biocatalytic or synthetic context, making (+)-Lariciresinol an essential, non-substitutable precursor for specific target molecules.

Stereospecific Probes for Plant Biology and Allelopathy Research

Given the pronounced difference in plant growth inhibitory effects between lariciresinol stereoisomers, high-purity (+)-Lariciresinol is the appropriate negative control or comparator when investigating the herbicidal or allelopathic mechanisms of its more active enantiomer, (-)-Lariciresinol. Using the enantiomerically pure compound is essential to deconvolute stereospecific receptor binding or enzyme inhibition from general cytotoxicity.

Biocatalytic and Semi-Synthetic Production of Chiral Lignans

For research in metabolic engineering or biocatalysis aimed at producing specific lignans like (-)-secoisolariciresinol, (+)-Lariciresinol is the required intermediate for enantiospecific enzymes such as PLR from Forsythia intermedia. Its use avoids the need for chiral separation downstream and ensures the stereochemical purity of the final product.

Comparative Oncology Studies of Apoptosis Induction

Based on evidence showing its greater potency in inducing apoptosis in breast cancer cell lines compared to pinoresinol, (+)-Lariciresinol is a fitting choice for studies seeking to maximize this specific cellular response. It serves as a well-defined tool for investigating the structure-activity relationships of apoptosis-inducing lignans.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

360.15728848 Da

Monoisotopic Mass

360.15728848 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

73XCE5OZB0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

27003-73-2

Wikipedia

Lariciresinol

Dates

Last modified: 08-15-2023
1: Xiao Y, Ji Q, Gao S, Tan H, Chen R, Li Q, Chen J, Yang Y, Zhang L, Wang Z, Chen W, Hu Z. Combined transcriptome and metabolite profiling reveals that IiPLR1 plays an important role in lariciresinol accumulation in Isatis indigotica. J Exp Bot. 2015 Oct;66(20):6259-71. doi: 10.1093/jxb/erv333. Epub 2015 Jul 10. PubMed PMID: 26163698.
2: Yamauchi S, Kumamoto M, Ochi Y, Nishiwaki H, Shuto Y. Structure-plant growth inhibitory activity relationship of lariciresinol. J Agric Food Chem. 2013 Dec 18;61(50):12297-306. doi: 10.1021/jf404292w. Epub 2013 Dec 4. PubMed PMID: 24274795.
3: Li J, Zhou B, Li C, Chen Q, Wang Y, Li Z, Chen T, Yang C, Jiang Z, Zhong N, Yang Z, Chen R. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response. J Ethnopharmacol. 2015 Nov 4;174:379-86. doi: 10.1016/j.jep.2015.08.037. Epub 2015 Aug 28. PubMed PMID: 26320688.
4: Hwang B, Cho J, Hwang IS, Jin HG, Woo ER, Lee DG. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans. Biochem Biophys Res Commun. 2011 Jul 8;410(3):489-93. doi: 10.1016/j.bbrc.2011.06.004. Epub 2011 Jun 7. PubMed PMID: 21679690.
5: Renouard S, Tribalatc MA, Lamblin F, Mongelard G, Fliniaux O, Corbin C, Marosevic D, Pilard S, Demailly H, Gutierrez L, Hano C, Mesnard F, Lainé E. RNAi-mediated pinoresinol lariciresinol reductase gene silencing in flax (Linum usitatissimum L.) seed coat: consequences on lignans and neolignans accumulation. J Plant Physiol. 2014 Sep 15;171(15):1372-7. doi: 10.1016/j.jplph.2014.06.005. Epub 2014 Jun 23. PubMed PMID: 25046758.
6: Ma ZJ, Wang XX, Su G, Yang JJ, Zhu YJ, Wu YW, Li J, Lu L, Zeng L, Pei HX. Proteomic analysis of apoptosis induction by lariciresinol in human HepG2 cells. Chem Biol Interact. 2016 Aug 25;256:209-19. doi: 10.1016/j.cbi.2016.07.011. Epub 2016 Jul 12. PubMed PMID: 27417256.
7: Fang J, Ramsay A, Renouard S, Hano C, Lamblin F, Chabbert B, Mesnard F, Schneider B. Laser Microdissection and Spatiotemporal Pinoresinol-Lariciresinol Reductase Gene Expression Assign the Cell Layer-Specific Accumulation of Secoisolariciresinol Diglucoside in Flaxseed Coats. Front Plant Sci. 2016 Nov 21;7:1743. eCollection 2016. PubMed PMID: 27917190; PubMed Central PMCID: PMC5116464.
8: Milder IE, Arts IC, van de Putte B, Venema DP, Hollman PC. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol. Br J Nutr. 2005 Mar;93(3):393-402. PubMed PMID: 15877880.
9: Renouard S, Corbin C, Lopez T, Montguillon J, Gutierrez L, Lamblin F, Lainé E, Hano C. Abscisic acid regulates pinoresinol-lariciresinol reductase gene expression and secoisolariciresinol accumulation in developing flax (Linum usitatissimum L.) seeds. Planta. 2012 Jan;235(1):85-98. doi: 10.1007/s00425-011-1492-y. Epub 2011 Aug 12. PubMed PMID: 21837520.
10: Roy SC, Rana KK, Guin C. Short and stereoselective total synthesis of furano lignans (+/-)-dihydrosesamin, (+/-)-lariciresinol dimethyl ether, (+/-)-acuminatin methyl ether, (+/-)-sanshodiol methyl ether, (+/-)-lariciresinol, (+/-)-acuminatin, and (+/-)-lariciresinol monomethyl ether and furofuran lignans (+/-)-sesamin, (+/-)-eudesmin, (+/-)-piperitol methyl ether, (+/-)-pinoresinol, (+/-)-piperitol, and (+/-)-pinoresinol monomethyl ether by radical cyclization of epoxides using a transition-metal radical source. J Org Chem. 2002 May 17;67(10):3242-8. PubMed PMID: 12003531.
11: Corbin C, Decourtil C, Marosevic D, Bailly M, Lopez T, Renouard S, Doussot J, Dutilleul C, Auguin D, Giglioli-Guivarc'h N, Lainé E, Lamblin F, Hano C. Role of protein farnesylation events in the ABA-mediated regulation of the Pinoresinol-Lariciresinol Reductase 1 (LuPLR1) gene expression and lignan biosynthesis in flax (Linum usitatissimum L.). Plant Physiol Biochem. 2013 Nov;72:96-111. doi: 10.1016/j.plaphy.2013.06.001. Epub 2013 Jun 15. PubMed PMID: 23816064.
12: Nishiwaki H, Kumamoto M, Shuto Y, Yamauchi S. Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities. J Agric Food Chem. 2011 Dec 28;59(24):13089-95. doi: 10.1021/jf203222w. Epub 2011 Nov 22. PubMed PMID: 22066904.
13: Saarinen NM, Wärri A, Dings RP, Airio M, Smeds AI, Mäkelä S. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats. Int J Cancer. 2008 Sep 1;123(5):1196-204. doi: 10.1002/ijc.23614. PubMed PMID: 18528864.
14: Wankhede DP, Biswas DK, Rajkumar S, Sinha AK. Expressed sequence tags and molecular cloning and characterization of gene encoding pinoresinol/lariciresinol reductase from Podophyllum hexandrum. Protoplasma. 2013 Dec;250(6):1239-49. doi: 10.1007/s00709-013-0505-z. Epub 2013 May 8. PubMed PMID: 23653238.
15: Hemmati S, von Heimendahl CB, Klaes M, Alfermann AW, Schmidt TJ, Fuss E. Pinoresinol-lariciresinol reductases with opposite enantiospecificity determine the enantiomeric composition of lignans in the different organs of Linum usitatissimum L. Planta Med. 2010 Jun;76(9):928-34. doi: 10.1055/s-0030-1250036. Epub 2010 May 31. PubMed PMID: 20514607.
16: Hemmati S, Schmidt TJ, Fuss E. (+)-Pinoresinol/(-)-lariciresinol reductase from Linum perenne Himmelszelt involved in the biosynthesis of justicidin B. FEBS Lett. 2007 Feb 20;581(4):603-10. Epub 2007 Jan 18. PubMed PMID: 17257599.
17: Gang DR, Kasahara H, Xia ZQ, Vander Mijnsbrugge K, Bauw G, Boerjan W, Van Montagu M, Davin LB, Lewis NG. Evolution of plant defense mechanisms. Relationships of phenylcoumaran benzylic ether reductases to pinoresinol-lariciresinol and isoflavone reductases. J Biol Chem. 1999 Mar 12;274(11):7516-27. PubMed PMID: 10066819.
18: Pellegrini N, Valtueña S, Ardigò D, Brighenti F, Franzini L, Del Rio D, Scazzina F, Piatti PM, Zavaroni I. Intake of the plant lignans matairesinol, secoisolariciresinol, pinoresinol, and lariciresinol in relation to vascular inflammation and endothelial dysfunction in middle age-elderly men and post-menopausal women living in Northern Italy. Nutr Metab Cardiovasc Dis. 2010 Jan;20(1):64-71. doi: 10.1016/j.numecd.2009.02.003. Epub 2009 Apr 10. PubMed PMID: 19361969.
19: Fujita M, Gang DR, Davin LB, Lewis NG. Recombinant pinoresinol-lariciresinol reductases from western red cedar (Thuja plicata) catalyze opposite enantiospecific conversions. J Biol Chem. 1999 Jan 8;274(2):618-27. PubMed PMID: 9872995.
20: Rajasekhar D, Subbaraju GV. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea. J Asian Nat Prod Res. 2000;2(2):153-6. PubMed PMID: 11252680.

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